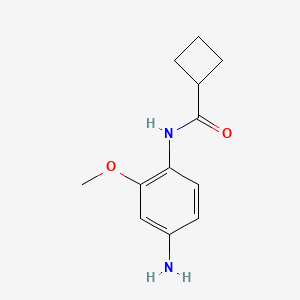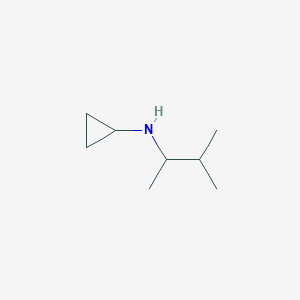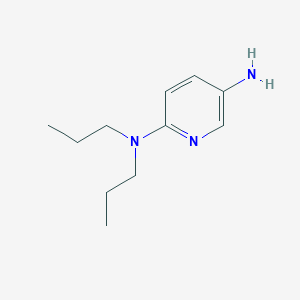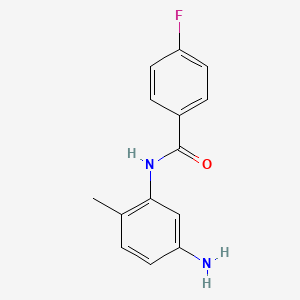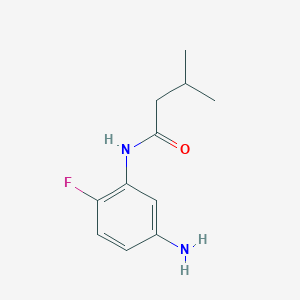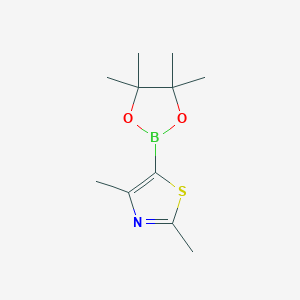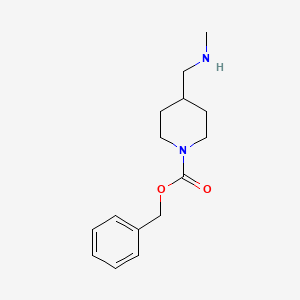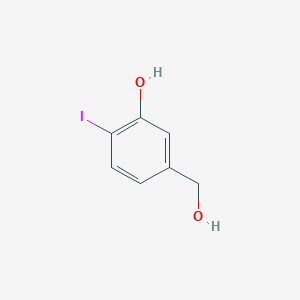
5-(Hydroxymethyl)-2-iodophenol
描述
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including acylation, Fries rearrangement, chloromethylation, and cyanation, as seen in the synthesis of 2-Hydroxy-3-cyanmethyl-5-methyl-aetophenone . While the exact synthesis route for 5-(Hydroxymethyl)-2-iodophenol is not provided, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(Hydroxymethyl)-2-iodophenol has been determined using techniques such as X-ray diffraction . These studies reveal the presence of intramolecular hydrogen bonds and the existence of different tautomeric forms, which are important for understanding the stability and reactivity of the compound .
Chemical Reactions Analysis
The reactivity of phenolic compounds is often influenced by the presence of substituents on the aromatic ring. For instance, the presence of a hydroxymethyl group can facilitate further chemical transformations, such as polymerization . The iodine substituent in 5-(Hydroxymethyl)-2-iodophenol could also participate in various chemical reactions, including oxidative coupling or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the melting point and solubility . The nonlinear optical properties and electronic structure of related compounds have been investigated, which could provide insights into the electronic properties of 5-(Hydroxymethyl)-2-iodophenol . Additionally, the use of phosphitylation reagents in quantitative NMR analysis can help in understanding the hydroxyl group environments in phenolic compounds .
科学研究应用
Application 1: Selective Oxidation of HMF
- Summary of the Application: The biomass-derived 5-hydroxymethylfurfural (HMF) is selectively oxidized to 5-hydroxymethylfuroic acid (HMFCA) using a robust whole-cell biocatalyst, Deinococcus wulumuqiensis R12 . This process is of great interest for value-added utilization of biomass-derived HMF to produce useful derivatives .
- Methods of Application: The resting cells of Deinococcus wulumuqiensis R12 exhibited excellent catalytic performance in a broad range of pH and temperature values, and extremely high tolerance to HMF and the HMFCA product . An excellent yield of HMFCA (up to 90%) was achieved when the substrate concentration was set to 300 mM under the optimized reaction conditions .
- Results or Outcomes: 511 mM of product was obtained within 20 h by employing a fed-batch strategy, affording a productivity of 44 g/L per day .
Application 2: Oxidation of HMF into FDCA
- Summary of the Application: HMF oxidase (HMFO) from Methylovorus sp. is used to oxidize 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA), a polymer building block . This enzyme has gained interest as an industrially relevant biocatalyst .
- Methods of Application: The researchers used the FRESCO method, a computational approach to identify thermostabilizing mutations in a protein structure . They developed a new gene shuffling approach to rapidly combine stabilizing mutations in a one-pot reaction .
- Results or Outcomes: The created thermostable HMFO mutant performed significantly better than the original HMFO . The final HMFO variant is a promising candidate for industrial scale production of FDCA from HMF .
Application 3: Biomass Utilization
- Summary of the Application: HMF is a platform chemical, which can be derived from lignocellulosic biomass, and used for production of liquid fuels and polymers .
- Methods of Application: The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks .
- Results or Outcomes: These obtained chemicals could replace the products from petrochemical resources, reducing CO2 emissions .
Application 4: Ion-Exchange Resins
- Summary of the Application: Researchers from Noguchi Institute patented the use of ion-exchange resins such as Amberlite® IR-116 or Diaion® PK-228 cross-linked with divinylbenzene .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 5: Furan-Based Polyester Platform
- Summary of the Application: HMF can be transformed into 2,5-furandicarboxylic acid (FDCA), which is a furan-based polyester platform . FDCA has been proposed as a replacement for terephthalic acid in the production of polyesters .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, FDCA is synthesized from HMF through a series of chemical reactions .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 6: Ion-Exchange Resins
- Summary of the Application: Researchers from Noguchi Institute patented the use of ion-exchange resins such as Amberlite® IR-116 or Diaion® PK-228 cross-linked with divinylbenzene .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, ion-exchange resins are used in processes such as water purification, water softening, and in the separation of certain ions .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
安全和危害
未来方向
属性
IUPAC Name |
5-(hydroxymethyl)-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWWSAGABDIIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594688 | |
| Record name | 5-(Hydroxymethyl)-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-2-iodophenol | |
CAS RN |
773869-57-1 | |
| Record name | 3-Hydroxy-4-iodobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773869-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Hydroxymethyl)-2-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



